![molecular formula C26H19BrN2O B11960874 1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide CAS No. 853348-57-9](/img/structure/B11960874.png)
1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE is a complex organic compound that features a biphenyl group and a phenanthroline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE typically involves the reaction of 1,10-phenanthroline with a biphenyl derivative under specific conditions. One common method involves the use of hydrobromic acid in a methanolic solution, followed by the addition of hydrogen peroxide solution under vigorous stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenanthroline oxide derivative, while substitution reactions can produce various substituted phenanthroline compounds.
Scientific Research Applications
1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE involves its interaction with molecular targets such as DNA and proteins. The biphenyl and phenanthroline moieties can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler analog without the biphenyl group.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Biphenyl: The biphenyl moiety alone, without the phenanthroline component.
Uniqueness
1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)(1,10)PHENANTHROLIN-1-IUM BROMIDE is unique due to its combination of biphenyl and phenanthroline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
853348-57-9 |
|---|---|
Molecular Formula |
C26H19BrN2O |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
2-(1,10-phenanthrolin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone;bromide |
InChI |
InChI=1S/C26H19N2O.BrH/c29-24(21-12-10-20(11-13-21)19-6-2-1-3-7-19)18-28-17-5-9-23-15-14-22-8-4-16-27-25(22)26(23)28;/h1-17H,18H2;1H/q+1;/p-1 |
InChI Key |
GKJIMMOKFPFSLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC4=C3C5=C(C=CC=N5)C=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11960797.png)
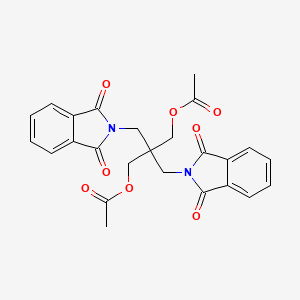
![4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B11960805.png)
![N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11960813.png)

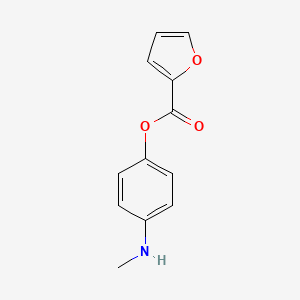
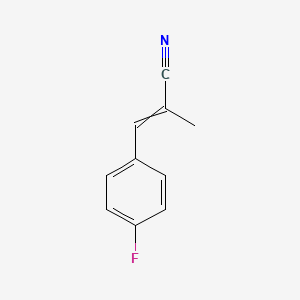
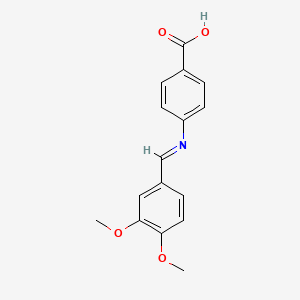

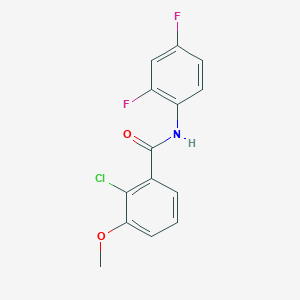
![N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11960850.png)
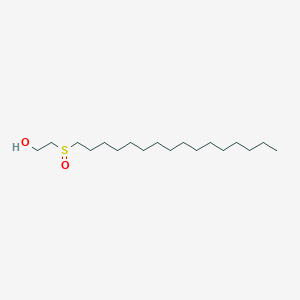
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11960853.png)
![butyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960866.png)
